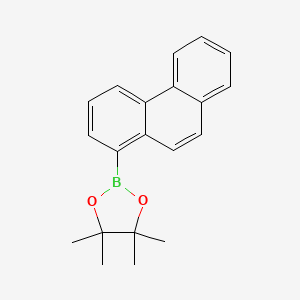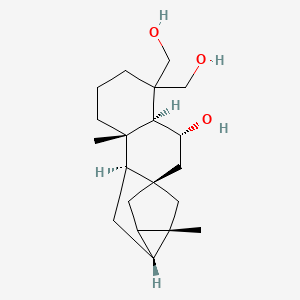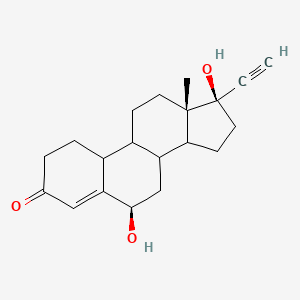![molecular formula C15H17BO2 B15287259 (2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid, also known as 2,4,6-Trimethylphenylboronic acid, is an organic compound with the molecular formula C9H13BO2. It is a boronic acid derivative that features a biphenyl structure with three methyl groups attached to the phenyl rings. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbromobenzene with trimethyl borate in the presence of a base such as n-butyllithium. The reaction typically proceeds under inert atmosphere conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and utilize boronic acid derivatives as key intermediates. The process is optimized for high efficiency and scalability, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles like amines or halides are used under mild conditions
Major Products Formed
Biphenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: Produced through nucleophilic substitution
科学的研究の応用
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
作用機序
The mechanism of action of (2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product .
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethylbenzeneboronic acid
- Mesitylene-2-boronic acid
- Methylboronic acid
- Trimethylboroxine
Uniqueness
(2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural features, which include the biphenyl core and three methyl groups. These characteristics confer distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and oxidation, further enhances its versatility compared to similar compounds .
特性
分子式 |
C15H17BO2 |
|---|---|
分子量 |
240.11 g/mol |
IUPAC名 |
[4-(2,4,6-trimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H17BO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9,17-18H,1-3H3 |
InChIキー |
PZROENBMJSJKGK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)





![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)

![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)

